2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine
Description
Properties
IUPAC Name |
(2-ethoxyphenyl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-3-24-15-7-5-4-6-14(15)18(22)21-9-8-13(12-21)25-17-11-19-10-16(20-17)23-2/h4-7,10-11,13H,3,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTXJZGOBRRCFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC(=CN=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine can be achieved through a multi-step process. One common method involves the initial formation of the pyrrolidine ring, followed by the introduction of the ethoxybenzoyl group. The pyrazine ring is then constructed, and the final product is obtained through a series of coupling and functionalization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may have therapeutic potential and can be investigated for its pharmacological properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazine Derivatives
Structural Analogues and Substituent Analysis
The following compounds share structural similarities with the target molecule, differing primarily in substituent groups and positions:
Physicochemical Properties
Biological Activity
2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine is a compound that has garnered attention for its potential biological activities, particularly due to its structural characteristics. This compound belongs to the class of heterocyclic aromatic compounds, featuring a pyrazine ring, an ethoxybenzoyl group, and a pyrrolidinone structure. The following sections detail its biological activity, including mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 300.35 g/mol. The presence of the methoxy group and the pyrrolidinone ring suggests potential interactions with various biological targets.
While specific mechanisms of action for this compound are not extensively documented, derivatives of pyrrolidinone are known to exhibit several biological effects, including:
- Anticonvulsant Activity : Pyrrolidinone derivatives have shown potential in reducing seizure activity in various models.
- Antibacterial Properties : Some compounds with similar structures have demonstrated effectiveness against bacterial strains.
- Antiproliferative Effects : Research indicates that certain pyrazine derivatives can inhibit cell proliferation in cancer models.
Further studies are needed to elucidate the exact mechanisms by which this compound operates within biological systems .
Case Studies and Research Findings
- Antimicrobial Activity : A study on related pyrazine compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains could enhance activity, suggesting that similar modifications in our compound might yield potent antimicrobial agents.
- Neuropharmacological Studies : Research involving pyrrolidinone derivatives has shown promise in treating neurological disorders. For instance, compounds with similar structural motifs were tested for their ability to modulate neurotransmitter systems, leading to potential applications in anxiety and depression treatments.
- In Vitro Studies : Preliminary in vitro assays indicate that compounds with methoxypyrazine structures can affect cellular signaling pathways involved in inflammation and apoptosis. These findings suggest that this compound may have therapeutic implications in inflammatory diseases or cancer treatment .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the key steps in synthesizing 2-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methoxypyrazine, and how is its structural integrity confirmed?
Methodological Answer: The synthesis typically involves:
- Step 1: Formation of the pyrrolidine ring with a 2-ethoxybenzoyl group at position 1 via nucleophilic acyl substitution .
- Step 2: Introduction of the 6-methoxypyrazine moiety via etherification at the pyrrolidine-3-position under controlled conditions (e.g., NaH as a base in anhydrous DMF) .
- Step 3: Purification using column chromatography to isolate the final product.
Structural confirmation employs:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry .
- Mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (if single crystals are obtained) to resolve 3D conformation .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
Methodological Answer:
- Kinase inhibition assays: Test against protein kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits to identify potential anticancer activity .
- Enzyme-linked immunosorbent assays (ELISA): Evaluate modulation of inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models .
- Cellular viability assays (MTT/XTT): Screen for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale research applications?
Methodological Answer:
- Reaction optimization: Use design of experiments (DoE) to test variables like solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., Pd/C for hydrogenation steps) .
- Purity enhancement: Employ recrystallization with mixed solvents (ethanol/water) or preparative HPLC with a C18 column .
- Real-time monitoring: Use in-situ FTIR or Raman spectroscopy to track reaction progress and minimize side products .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Orthogonal validation: Replicate assays in independent labs using standardized protocols (e.g., NIH/NCATS guidelines) .
- Stability testing: Assess compound degradation under physiological conditions (PBS at pH 7.4, 37°C) via LC-MS to rule out false negatives .
- Target engagement studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Glide to model binding poses with kinase domains (e.g., PDB: 1M17) .
- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
- QSAR modeling: Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
Methodological Answer:
- Forced degradation studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, then analyze degradation products via LC-MS .
- Thermogravimetric analysis (TGA): Determine thermal stability up to 300°C to guide storage conditions .
- Lyophilization compatibility: Test solubility in cryoprotectants (e.g., trehalose) for lyophilized formulations .
Q. What structural analogs of this compound have been explored for SAR studies?
Methodological Answer:
- Core modifications: Replace the pyrrolidine ring with piperidine or morpholine to assess conformational flexibility .
- Substituent variations: Synthesize derivatives with halogenated ethoxybenzoyl groups (e.g., 2-chloroethoxy) or pyrazine-N-oxide moieties .
- Bioisosteric replacements: Substitute methoxypyrazine with methylthio or amino groups to enhance target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
